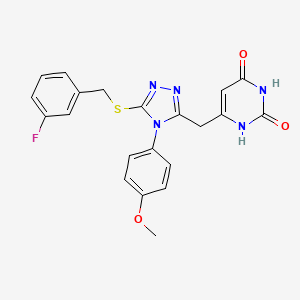![molecular formula C26H28N4O3 B2530079 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 941886-85-7](/img/new.no-structure.jpg)
2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C26H28N4O3 and its molecular weight is 444.535. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of this compound is the core protein of the Hepatitis B Virus (HBV) . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
The compound acts as a core protein allosteric modulator (CpAM) for HBV . It interacts with the core protein, effectively inhibiting a wide range of nucleoside-resistant HBV mutants .
Pharmacokinetics
It is noted that the compound can inhibit hbv dna viral load when administered orally in an hbv aav mouse model , suggesting good bioavailability.
Result of Action
The primary molecular effect of this compound is the inhibition of HBV DNA viral load . This suggests that the compound is effective in reducing the replication of the virus within the host organism.
Análisis Bioquímico
Biochemical Properties
2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain kinases, which are crucial for cell signaling pathways. The compound’s interaction with these enzymes can alter their activity, leading to changes in downstream signaling processes .
Cellular Effects
The effects of this compound on cells include modulation of cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the proliferation of cancer cells by inhibiting key signaling pathways involved in cell growth and survival . Additionally, it can induce apoptosis in certain cell types, highlighting its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation and subsequent signal transduction . This inhibition can lead to altered gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and prolonged alterations in cell signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth. At higher doses, it can cause toxic or adverse effects, including damage to normal tissues and organs . Understanding the dosage-dependent effects is crucial for optimizing its use in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s influence on these pathways can lead to changes in cellular metabolism, affecting energy production and biosynthetic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments, influencing its activity and function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .
Propiedades
Número CAS |
941886-85-7 |
|---|---|
Fórmula molecular |
C26H28N4O3 |
Peso molecular |
444.535 |
Nombre IUPAC |
2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C26H28N4O3/c1-3-4-15-33-22-11-9-21(10-12-22)23-16-24-26(32)29(13-14-30(24)28-23)18-25(31)27-17-20-7-5-19(2)6-8-20/h5-14,16H,3-4,15,17-18H2,1-2H3,(H,27,31) |
Clave InChI |
VCNIGJPBXYKWDK-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC=C(C=C4)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2529998.png)

![N-(3-chloro-4-methylphenyl)-2-((8-(4-methoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide](/img/structure/B2530002.png)
![2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2530003.png)




![2-fluoro-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]benzamide](/img/structure/B2530010.png)

![2-({1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2530017.png)

![methyl 4-({7-hydroxy-4-oxo-8-[(pyrrolidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2530019.png)
